4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
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Overview
Description
4-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C12H15ClFNO . It has a molecular weight of 243.705 Da .
Physical and Chemical Properties Analysis
4-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Affinity and Selectivity for Sigma Binding Sites
4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and its derivatives have been studied for their binding affinity and selectivity towards sigma ligands. The structural factors influencing this affinity and selectivity have been a primary focus. Notably, the N-substituent plays a critical role in determining both the affinity and the selectivity of these compounds towards sigma 1 and sigma 2 binding sites. For instance, compounds with medium-sized substituents exhibit potent, but unselective binding, whereas modifications leading to longer chain lengths and increased lipophilicity tend to retain high affinity for sigma 2 sites with enhanced selectivity for sigma 2 over sigma 1 binding sites. Additionally, substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system mainly affect affinity for sigma 1 sites (Moltzen, Perregaard, & Meier, 1995).
Potential as Central Nervous System Agents
Several studies have explored the potential of 4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives as central nervous system (CNS) agents. For example, derivatives like 1'-[3-(4-fluorobenzyoyl)propyl]-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been synthesized and evaluated for their potency as CNS depressants. Some of these compounds have shown to be more potent than chlorpromazine in certain paradigms, indicating their potential as neuroleptic agents (Allen et al., 1978).
Antitetrabenazine Activity
The antitetrabenazine activity of N-heteroatom derivatives of 3-phenylspiro[isobenzofuran-1,4'-piperidines] has been investigated. Compounds with a basic, sterically unhindered nitrogen show significant antitetrabenazine activity, highlighting their potential pharmacological significance (Klioze, Bauer, & Geyer, 1977).
Diuretic and Antihypertensive Properties
Some derivatives of 4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] have been found to possess diuretic and antihypertensive properties. For instance, certain N-sulfur derivatives have shown species-specific activity in this regard, suggesting a potential area for therapeutic exploration (Klioze & Novick, 1978).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H332-H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation, respectively . The precautionary statements associated with the compound are P261-P280-P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Properties
IUPAC Name |
7-fluorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-11-3-1-2-10-9(11)8-15-12(10)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZGDGLDKJEJJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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